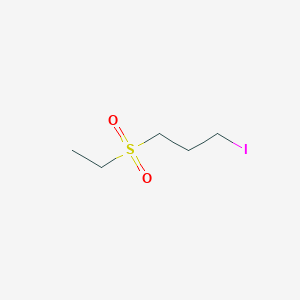
2-(5-Chlorothiazol-2-YL)acetonitrile
Übersicht
Beschreibung
2-(5-Chlorothiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S and a molecular weight of 158.61 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The InChI code for 2-(5-Chlorothiazol-2-YL)acetonitrile is 1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 . This indicates that the molecule consists of a thiazole ring (a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom) with a chlorine atom and an acetonitrile group attached.Physical And Chemical Properties Analysis
2-(5-Chlorothiazol-2-YL)acetonitrile is a solid at room temperature . It has a molecular weight of 158.61 . The compound should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Therapeutic Applications
- Anti-Tumor Activities : Compounds derived from similar structures have shown significant anti-tumor effects against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Wardakhan, Ibrahim, & Zaki, 2011).
- Novel Potent Inhibitors : Benzothiazol-2-ylacetonitrile derivatives have been identified as potent and selective inhibitors of the c-Jun N-terminal kinase, which plays a critical role in various diseases including neurodegenerative diseases and inflammatory disorders (Gaillard et al., 2005).
Chemical Synthesis and Characterization
- Synthesis of Heterocyclic Derivatives : Research has been conducted on the synthesis of fused heterocyclic derivatives from similar compounds, contributing to the advancement of synthetic chemistry (Koutentis, 2005).
- Colorimetric Sensing Applications : Benzothiazole-functionalized Schiff bases, which are related to the compound , have been developed for colorimetric sensing of fluoride and acetate ions (Borah, De, Gogoi, & Das, 2020).
- Electrochemical Studies : Studies have been conducted on the electrochemical characterization of azulene compounds related to 2-(5-Chlorothiazol-2-YL)acetonitrile, contributing to the understanding of redox processes in these types of molecules (Diacu et al., 2016).
Herbicidal Activity
- Herbicidal Inhibitors : Related compounds have been synthesized as herbicidal inhibitors, displaying significant activities and providing a novel class of herbicides (Wang, Li, Li, & Huang, 2004).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(5-chloro-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPFNJWSFJDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)


![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)

